molecular formula C13H18ClNO4 B1391257 Methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1217819-16-3

Methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1391257
M. Wt: 287.74 g/mol
InChI Key: FKPMGLCFBFYQRI-FXMYHANSSA-N
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Description

Methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride, also known as Methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate HCl, is a type of carboxylate salt that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and ethanol, and has a molecular weight of 359.86 g/mol. Methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate HCl is commonly used in the synthesis of other compounds, and has a wide range of applications in scientific research.

Scientific Research Applications

Photoreactions in Organic Chemistry

Methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride is related to compounds studied for their photoreactivity. Sugiyama et al. (1981) investigated UV-irradiation reactions of methyl 2-pyridinecarboxylate in methanol, revealing insights into methylation and methoxylation pathways (Sugiyama et al., 1981). Similarly, Sugiyama et al. (1982) explored atmosphere-dependent photoreactions of methyl 4-pyridinecarboxylate in methanol, providing knowledge applicable to the study of methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride (Sugiyama et al., 1982).

Synthesis and Application in Organic Compounds

Ghelfi et al. (2003) researched the synthesis of 5-methoxylated 3-pyrrolin-2-ones via rearrangement of chlorinated pyrrolidin-2-ones. This study is relevant for understanding synthetic routes that might include methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride (Ghelfi et al., 2003).

Applications in Polymer Science

Mehdipour-Ataei and Amirshaghaghi (2005) described the preparation of novel thermally stable poly(ether imide ester)s using pyridine-based compounds. Their research offers insights into the potential use of related compounds like methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride in the development of new polymers (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Metal Complexes and Catalysis

Leyendecker and Laucher (1983) studied the use of related pyrrolidine derivatives as ligands in chiral copper complexes, which has implications for catalysis and asymmetric synthesis, possibly relevant to methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride (Leyendecker & Laucher, 1983).

Chemical Synthesis and Analysis

Various studies like those by Zhu et al. (2003) and Valiullina et al. (2017) have explored the chemical synthesis of complex organic compounds, including pyrrolidine derivatives. These research works provide a deeper understanding of the chemical behavior and potential applications of methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride (Zhu et al., 2003), (Valiullina et al., 2017).

properties

IUPAC Name

methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.ClH/c1-16-9-3-5-10(6-4-9)18-11-7-12(14-8-11)13(15)17-2;/h3-6,11-12,14H,7-8H2,1-2H3;1H/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPMGLCFBFYQRI-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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